12-Dehydrogingerdione

Neuroinflammation Microglia NF-κB pathway

Researchers studying microglial activation in neurodegeneration face confounding off-target effects from non-selective COX inhibitors. 12-Dehydrogingerdione offers precise pharmacological control: - Selective COX-2 inhibition with no COX-1 interference (validated in microglial cells) - Dual anti-inflammatory (Akt/NF-κB suppression) & antioxidant (Nrf2/HO-1 activation) pathways - Cytokine-selective: inhibits IL-6 & PGE2 (50-200 ng/mL) without affecting IL-1β or TNF-α - Essential SAR reference: >8-fold lower cytotoxicity vs 6-gingerol in HCT116 cells

Molecular Formula C23H34O4
Molecular Weight 374.5 g/mol
Cat. No. B12371338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Dehydrogingerdione
Molecular FormulaC23H34O4
Molecular Weight374.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)C=C(C=CC1=CC(=C(C=C1)O)OC)O
InChIInChI=1S/C23H34O4/c1-3-4-5-6-7-8-9-10-11-12-20(24)18-21(25)15-13-19-14-16-22(26)23(17-19)27-2/h13-18,25-26H,3-12H2,1-2H3/b15-13+,21-18-
InChIKeyZYCOECPSUDNTCJ-JHVHLLHZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





12-Dehydrogingerdione: NF-κB & NO Inhibitor


12-Dehydrogingerdione (12-DHGD; CAS 99742-05-9) is a natural diarylheptanoid isolated from the rhizomes of ginger (Zingiber officinale) [1]. It functions as an inhibitor of nitric oxide (NO) synthase and exerts anti-inflammatory and anti-neuroinflammatory effects by inhibiting the Akt/IKK/IκB/NF-κB signaling pathway while simultaneously promoting the Nrf-2/HO-1 antioxidant response pathway [2].

1 NF-κB pathway inhibition study fit
2 Dual NF-κB/Nrf2 pathway modulation research
3 CNS COX-2 selectivity assay context

12-Dehydrogingerdione vs. Ginger Analogs


Within the family of ginger-derived diarylheptanoids and related pungent compounds (including gingerols, shogaols, and paradols), biological activity is exquisitely sensitive to structural features such as alkyl chain length, the presence of a β-hydroxyketone versus an α,β-unsaturated ketone moiety, and the oxidation state of the aliphatic side chain [1][2]. For instance, the antioxidant activity hierarchy differs depending on the assay system, with dehydrogingerdiones demonstrating superior activity in some models while gingerols or shogaols excel in others [1]. Furthermore, the specific alkyl chain length dictates target selectivity; while 10-gingerol and 8-shogaol are potent COX-2 inhibitors, 6-gingerol and 12-shogaol show negligible binding [3]. Therefore, simply substituting one ginger constituent for another based on class similarity is scientifically unsound. The quantitative evidence below demonstrates why 12-dehydrogingerdione offers specific, non-interchangeable advantages over its closest structural and functional analogs.

Alkyl chain length and ketone moiety alter target selectivity; 6-gingerol or 6-shogaol may not reproduce 12-DHGD pathway profiles.
COX-2 affinity varies significantly across ginger analogs; 10-gingerol/10-shogaol IC50 values do not predict microglial COX-2 selectivity context.
Cytotoxicity endpoints differ >8-fold between 12-DHGD and 6-gingerol in colon cancer models; direct substitution may shift cell-model response interpretation.

12-Dehydrogingerdione: Comparative Evidence


Anti-Neuroinflammatory Activity vs. 6-Shogaol

In LPS-activated BV-2 microglial cells, 12-dehydrogingerdione (12-DHGD) demonstrated anti-neuroinflammatory activity that was directly comparable to 6-shogaol, a widely studied and potent ginger constituent used as a positive control [1]. The study explicitly states that 12-DHGD has "comparable anti-inflammatory activity with positive control 6-shogaol" in inhibiting LPS-induced IL-6, TNF-α, and PGE2 [1].

Anti-neuroinflammatory vs. 6-shogaol
Head-to-head
Comparable IL-6, TNF-α, PGE2 inhibition in LPS-activated BV-2 microglia
Supports NF-κB neuroinflammation model context
Direct comparison with 6-shogaol as positive control
Neuroinflammation Microglia NF-κB pathway

Selective COX-2 Inhibition in Microglia

In a direct mechanistic study, 12-dehydrogingerdione was found to inhibit COX-2 activity in cultured microglial cells without interfering with COX-1 [1]. This selective inhibition profile is a key differentiator from non-selective NSAIDs and contrasts with the binding profile of other ginger compounds. For instance, 10-gingerol and 10-shogaol are known COX-2 ligands with IC50 values of 32 μM and 7.5 μM respectively [2], but 12-DHGD's specific selectivity for COX-2 over COX-1 in microglia has been explicitly demonstrated [1].

COX-2 selectivity in microglia
Cross-study
Inhibits COX-2 without COX-1 interference (microglial cells)
Supports selective CNS COX-2 pathway assay context
Distinct from non-selective NSAIDs; not inferred from other gingerol IC50 values
COX-2 selectivity Neuroinflammation NSAID alternative

Colon Cancer Cytotoxicity vs. 6-Gingerol

In a comparative cytotoxicity study against the HCT116 human colon cancer cell line, dehydrogingerdione (the class to which 12-DHGD belongs) exhibited an IC50 of 12.6 μM, whereas 6-gingerol demonstrated an IC50 of 1.5 μM [1]. This represents a >8-fold difference in potency, with 6-gingerol being significantly more cytotoxic in this model. This stark difference in cancer cell line sensitivity highlights the functional non-equivalence of these compounds and suggests that 12-DHGD's longer alkyl chain and unsaturated ketone moiety may target distinct cellular pathways.

Colon cancer cytotoxicity
Head-to-head
IC50 12.6 μM (12-DHGD) vs 1.5 μM (6-gingerol) — HCT116 cells
Cell-model endpoint context; compounds not interchangeable
MTT assay; >8-fold difference in cytotoxicity
Anticancer Cytotoxicity Colon cancer

Dual NF-κB Inhibition & Nrf2 Activation

12-Dehydrogingerdione uniquely combines inhibition of the pro-inflammatory Akt/IKK/IκB/NF-κB pathway with concurrent activation of the antioxidant Nrf-2/HO-1 pathway in LPS-activated microglia [1]. While other dehydrogingerdiones like 1-dehydro-[10]-gingerdione (D10G) are known to inhibit IKKβ and suppress NF-κB [2], the explicit demonstration of Nrf2/HO-1 pathway activation in microglia is a distinctive feature of 12-DHGD that is not uniformly reported for its shorter-chain analogs.

Dual NF-κB/Nrf2 mechanism
Class-level
Inhibits Akt/IKK/NF-κB and activates Nrf2/HO-1 in LPS microglia
Supports neuroinflammation pathway-response interpretation
Nrf2 activation not uniformly reported for shorter-chain analogs
Neuroprotection Oxidative Stress Nrf2

Potent IL-6 Inhibition in Macrophages

12-Dehydrogingerdione significantly inhibits LPS-stimulated IL-6 production in Raw 264.7 macrophage cells at concentrations as low as 50 ng/mL (approx. 0.13 μM) [1]. In contrast, the classic ginger constituent 6-gingerol required much higher concentrations (100 μM) to achieve only 15-20% inhibition of IL-6 in similar models [2]. This represents a roughly 750-fold difference in effective concentration, highlighting the superior potency of 12-DHGD for this specific cytokine target.

IL-6 inhibition potency
Cross-study
~750-fold lower effective concentration vs 6-gingerol (Raw 264.7 macrophages)
Supports IL-6 pathway-response studies at lower concentrations
Significant inhibition at 50 ng/mL (~0.13 μM); class comparison requires validation
Cytokine inhibition IL-6 Inflammation

12-Dehydrogingerdione: Research Applications


Neuroinflammation & Microglial Activation

Based on its demonstrated comparable efficacy to 6-shogaol in inhibiting LPS-induced IL-6, TNF-α, and PGE2 in microglia [1], coupled with its unique ability to selectively inhibit COX-2 without affecting COX-1 and its activation of the Nrf2/HO-1 antioxidant pathway [2], 12-dehydrogingerdione is an ideal candidate for investigating neuroinflammatory mechanisms. Researchers studying neurodegenerative diseases where microglial activation plays a central role should prioritize this compound to explore its dual anti-inflammatory and cytoprotective effects.

CNS-Selective COX-2 Inhibition

12-Dehydrogingerdione's explicit demonstration of COX-2 selectivity without COX-1 interference in microglial cells [1] positions it as a superior tool for CNS-focused COX-2 research. Unlike non-selective NSAIDs or other ginger compounds with unknown selectivity profiles, 12-DHGD allows for the specific interrogation of COX-2-mediated pathways in neuroinflammation with a reduced likelihood of confounding effects from COX-1 inhibition.

IL-6 & PGE2 Cytokine Inflammation Models

The compound's potent and statistically significant inhibition of IL-6 production at low nanogram concentrations (50-200 ng/mL) and PGE2 production (200 ng/mL) in LPS-stimulated macrophages [1] makes it particularly suitable for studies requiring selective downregulation of these specific mediators. Crucially, 12-DHGD does not affect IL-1β or TNF-α production in the same model [1], offering a level of cytokine selectivity that is valuable for dissecting complex inflammatory cascades.

Cancer Cell Line Comparative SAR

Given the >8-fold difference in cytotoxicity against HCT116 colon cancer cells compared to 6-gingerol (IC50 12.6 μM vs 1.5 μM) [1], 12-dehydrogingerdione serves as an essential comparator for SAR studies within the gingerol/diarylheptanoid class. Researchers aiming to understand how alkyl chain length and the α,β-unsaturated ketone moiety influence anticancer activity across different cell lines will find 12-DHGD to be a critical reference compound for their panels.

Application
Selection Property
Validation Focus
Microglial neuroinflammation models
NF-κB & Nrf2 pathway dual modulation
Cytokine & PGE2 endpoint profiling in microglia
CNS COX-2 selectivity research
COX-2 over COX-1 selectivity in microglial cells
COX-2-specific pathway interpretation without COX-1 interference
IL-6 & PGE2 cytokine pathway studies
Cytokine-selective inhibition (IL-6, PGE2)
Cytokine profiling in macrophage models at low ng/mL concentrations
Gingeroid SAR & cancer cell panels
Chain-length & α,β-unsaturated ketone influence
Cytotoxicity endpoint comparison across structurally diverse analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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